6-Hydroxy-4-methyl-2H-pyran-2-one

Physicochemical characterization Tautomer identity verification Solid-state storage stability

6-Hydroxy-4-methyl-2H-pyran-2-one (CAS 67116-20-5, C₆H₆O₃, MW 126.11) is the 6-hydroxy tautomer of the 2-pyrone heterocycle, formally named as a regioisomer of triacetic acid lactone (TAL; 4-hydroxy-6-methyl-2H-pyran-2-one, CAS 675-10-5). The compound exists in tautomeric equilibrium that under ambient conditions strongly favors the 4-hydroxy form; the 6-hydroxy tautomer, however, is the discrete chemical species generated during specific enzymatic oxidative transformations and is the kinetically relevant intermediate in defined metabolic pathways.

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
CAS No. 67116-20-5
Cat. No. B12802217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-4-methyl-2H-pyran-2-one
CAS67116-20-5
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC(=C1)O
InChIInChI=1S/C6H6O3/c1-4-2-5(7)9-6(8)3-4/h2-3,7H,1H3
InChIKeySXMCIBLZPVNTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-4-methyl-2H-pyran-2-one (CAS 67116-20-5): Chemical Identity, Primary Sources, and Critical Selection Considerations


6-Hydroxy-4-methyl-2H-pyran-2-one (CAS 67116-20-5, C₆H₆O₃, MW 126.11) is the 6-hydroxy tautomer of the 2-pyrone heterocycle, formally named as a regioisomer of triacetic acid lactone (TAL; 4-hydroxy-6-methyl-2H-pyran-2-one, CAS 675-10-5). The compound exists in tautomeric equilibrium that under ambient conditions strongly favors the 4-hydroxy form; the 6-hydroxy tautomer, however, is the discrete chemical species generated during specific enzymatic oxidative transformations and is the kinetically relevant intermediate in defined metabolic pathways [1][2]. Because commercial listings frequently conflate the 6‑hydroxy and 4‑hydroxy tautomers under a single catalog entry (e.g., as 'triacetic acid lactone'), procurement for applications dependent on exact regiochemistry—such as metabolic intermediate studies, biosensor development, or tautomer-specific reactivity profiling—requires explicit verification of structural identity rather than reliance on generic pyrone sourcing .

Why Generic Pyrone Substitution Fails: Tautomer-Dependent Reactivity, Metabolic Specificity, and Physical Property Divergence of 6-Hydroxy-4-methyl-2H-pyran-2-one


Substituting the commonly available and less expensive 4‑hydroxy‑6‑methyl‑2H‑pyran‑2‑one (triacetic acid lactone, CAS 675‑10‑5) for 6‑hydroxy‑4‑methyl‑2H‑pyran‑2‑one (CAS 67116‑20‑5) introduces consequential structural ambiguity because the two compounds are tautomers that co‑exist in equilibrium yet exhibit measurably divergent physicochemical properties, enzyme substrate specificity, and synthetic utility. Commercial material sold as 'triacetic acid lactone' typically represents the equilibrium mixture dominated by the 4‑hydroxy form and may contain undefined tautomeric ratios, whereas applications requiring the authentic 6‑hydroxy regioisomer—such as studies of muconaldehyde detoxification pathways, benzoxepin metabolic processing, or regiospecific cycloaddition reactions—cannot tolerate this ambiguity [1]. The quantitative evidence summarized below demonstrates that the two tautomers differ in melting point, boiling point, density, enzyme kinetic parameters, and chromatographic retention, making indiscriminate substitution a source of irreproducible experimental outcomes.

6-Hydroxy-4-methyl-2H-pyran-2-one (67116-20-5): Quantitative Evidence for Differentiated Procurement over Triacetic Acid Lactone and Related 2-Pyrones


Evidence Dimension 1: Melting Point and Thermal Stability Differentiation vs. Triacetic Acid Lactone (4-Hydroxy Tautomer)

The 6‑hydroxy tautomer (CAS 67116‑20‑5) exhibits a melting point of 185–189 °C, whereas the 4‑hydroxy tautomer (triacetic acid lactone, CAS 675‑10‑5) melts with decomposition at 188–190 °C . The 3 °C lower onset and narrower range without decomposition for the 6‑hydroxy form reflect the distinct crystal packing of the exocyclic hydroxyl orientation and provide a practical quality‑control differentiator: any batch of 'triacetic acid lactone' exhibiting a melting endotherm onset below 186 °C without decomposition likely contains a non‑trivial fraction of the 6‑hydroxy tautomer.

Physicochemical characterization Tautomer identity verification Solid-state storage stability

Evidence Dimension 2: Boiling Point and Density as Structural Fingerprints Differentiating the 6-Hydroxy Tautomer from the 4-Hydroxy Tautomer and the Diketo Isomer

The 6‑hydroxy tautomer possesses a boiling point of 280.4 °C at 760 mmHg and density of 1.348 g cm⁻³, compared with 285.9 °C at 760 mmHg and 1.2048 g cm⁻³ (estimated) for the 4‑hydroxy tautomer (TAL) . The diketo isomer 4‑methyl‑2H‑pyran‑2,6(3H)‑dione (CAS 67116‑19‑2) boils at 249.3 °C (predicted) with density 1.239 g cm⁻³, offering an even larger differential . These three C₆H₆O₃ isomers—all sharing identical molecular formula and nominal mass—can be conclusively discriminated by a combination of boiling point and density measurements without requiring NMR or MS instrumentation.

Structural authentication Distillation purification Density-based quality control

Evidence Dimension 3: Exclusive Enzymatic Substrate Activity in Muconaldehyde Detoxification — Kinetic Parameters Absent for the 4-Hydroxy Tautomer

In the yeast aldehyde dehydrogenase (ALDH) system, 6‑hydroxy‑4‑methyl‑2H‑pyran‑2‑one is the sole detectable product of trans,trans‑muconaldehyde (MUC) oxidation, generated with biphasic kinetic parameters of apparent Kₘ = 0.48 μM and 3.2 μM, with corresponding Vₘₐₓ values of 604 and 1227 nmol min⁻¹ mg⁻¹ protein [1]. Under identical assay conditions, the 4‑hydroxy tautomer (TAL) is not formed; MUC oxidation proceeds exclusively through the 6‑hydroxy‑substituted pyrone intermediate before further conversion to trans,trans‑muconic acid. The reaction requires NAD⁺ and is abolished by boiled enzyme. The same intermediate was detected in DBA/2J mouse liver soluble fraction, confirming mammalian metabolic relevance.

Benzene metabolism Aldehyde dehydrogenase substrate specificity Toxicology intermediate

Evidence Dimension 4: IR‑Spectroscopic and DFT‑Computed Tautomeric Fingerprint Permits Definitive Regioisomer Assignment in Synthetic Batches

Vibrational spectroscopy combined with DFT calculations provides a validated method to discriminate the 2‑hydroxy‑γ‑pyrone (6‑hydroxy) form from the 4‑hydroxy‑α‑pyrone form. Djinni et al. (2013) demonstrated that the experimental carbonyl stretching frequency of commercial 4‑hydroxy‑6‑methyl‑2H‑pyran‑2‑one matches the DFT‑calculated frequency for the 4‑hydroxy‑α‑pyrone tautomer, ruling out the 2‑hydroxy‑γ‑pyrone form in the commercial material [1]. By extension, any synthetic batch purported to contain the 6‑hydroxy tautomer can be validated by comparing its experimental C=O IR absorption against DFT‑computed spectra for both tautomers; a match to the 2‑hydroxy‑γ‑pyrone signature constitutes positive identity confirmation.

Tautomer assignment IR spectroscopy DFT vibrational analysis

Evidence Dimension 5: Water Solubility Parity Masks Differential Organic Solvent Partitioning — A Practical Formulation Consideration

Both the 6‑hydroxy and 4‑hydroxy tautomers report identical aqueous solubility of 8.60 g L⁻¹ at 20 °C, a consequence of the rapid tautomeric equilibration that occurs in protic, hydrogen‑bonding media . However, in anhydrous organic solvents where tautomer exchange is kinetically suppressed, the 6‑hydroxy tautomer exhibits differential partition behavior consistent with its higher computed dipole moment and slightly greater polar surface area (PSA = 50.44 Ų for the 6‑hydroxy form vs. 46.53 Ų calculated for the 4‑hydroxy form) . This has practical consequences for liquid‑liquid extraction protocols, preparative chromatography method development, and anhydrous formulation where the tautomeric composition of the starting material governs recovery yield and purity.

Solubility profiling Solvent extraction Formulation development

Highest-Value Application Scenarios for 6-Hydroxy-4-methyl-2H-pyran-2-one (CAS 67116-20-5) Based on Quantitative Differentiation Evidence


Benzene Hematotoxicity and Muconaldehyde Metabolism Research

6‑Hydroxy‑4‑methyl‑2H‑pyran‑2‑one is the obligate intermediate in the yeast ALDH‑catalyzed oxidation of trans,trans‑muconaldehyde (MUC), the microsomal hematotoxic metabolite of benzene. It exhibits biphasic kinetics with apparent Kₘ values of 0.48 μM and 3.2 μM [1]. The 4‑hydroxy tautomer (TAL) is not formed under these conditions. Laboratories investigating benzene‑induced myelotoxicity, ALDH substrate specificity, or muconaldehyde detoxification pathways must source the authentic 6‑hydroxy tautomer to avoid false‑negative results and ensure unambiguous metabolite identification by HPLC or LC‑MS.

Tautomer‑Specific Synthetic Intermediate for Regioselective Cycloaddition and Annulation Chemistry

The exocyclic hydroxyl orientation in the 6‑hydroxy tautomer confers distinct reactivity in Diels‑Alder and related cycloaddition reactions compared with the 4‑hydroxy tautomer. The compound has been employed as a key intermediate in synthetic studies directed toward the rubradirin antibiotics, where the regiospecific placement of the hydroxyl governs diene reactivity and cycloaddition regiocontrol [1]. Synthetic chemists requiring predictable regiochemical outcomes should verify tautomer identity by melting point (<186 °C, no decomposition) or IR spectroscopy before committing material to multi‑step sequences.

Quality Control Reference Standard for 2‑Pyrone Tautomer Analysis

Because the 6‑hydroxy and 4‑hydroxy tautomers share identical molecular formula, mass, and aqueous solubility, the pure 6‑hydroxy tautomer serves as an essential reference standard for developing HPLC, GC, or IR methods that resolve the two forms. The boiling point differential of 5.5 °C (280.4 °C vs. 285.9 °C) and density differential of 0.143 g cm⁻³ provide unambiguous physical benchmarks [1][2]. Analytical laboratories supporting pyrone‑based drug discovery, natural product dereplication, or industrial quality control benefit from a certified 6‑hydroxy standard to validate separation methods.

Xenobiotic Metabolite Identification and Environmental Toxicology Screening

The detection of 6‑hydroxy‑4‑methyl‑2H‑pyran‑2‑one in mouse liver soluble fraction incubated with MUC establishes its relevance as a mammalian metabolite of benzene [1]. Environmental toxicology studies screening for benzene exposure biomarkers in urine or tissue homogenates require the authentic 6‑hydroxy tautomer as an analytical standard to ensure correct peak assignment; the 4‑hydroxy tautomer, although commercially more available, elutes under different chromatographic conditions and can lead to misidentification of metabolite profiles.

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